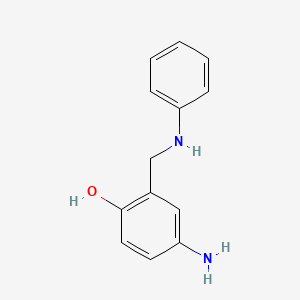

4-Amino-2-(anilinomethyl)phenol

Description

Properties

CAS No. |

402940-52-7 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-amino-2-(anilinomethyl)phenol |

InChI |

InChI=1S/C13H14N2O/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-8,15-16H,9,14H2 |

InChI Key |

QNUWBGRZKQIPLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=C(C=CC(=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Initial Nitration of Phenol

The synthesis begins with the nitration of phenol to yield 4-nitrophenol . Nitration is typically performed using a mixture of nitric and sulfuric acids, directing the nitro group to the para position relative to the hydroxyl group. The nitro group serves as a meta-directing substituent, enabling subsequent regioselective functionalization at the ortho position.

Reduction of Nitro to Amino Group

The nitro group at position 4 is reduced to an amino group using:

- Catalytic hydrogenation : H₂ gas (1–3 atm) over Raney Nickel or palladium-on-carbon (Pd/C) in ethanol at 25–50°C.

- Chemical reduction : Tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (Na₂S₂O₄) in aqueous ethanol.

Yield : 80–90% after purification by column chromatography.

Direct Mannich Functionalization of 4-Aminophenol

Substrate Preparation

4-Aminophenol is synthesized via the Bamberger rearrangement of phenylhydroxylamine or reduction of 4-nitrophenol.

Mannich Alkylation

The anilinomethyl group is introduced at position 2 through a modified Mannich reaction:

- Reactants : 4-Aminophenol, formaldehyde, aniline.

- Conditions : Boron trifluoride etherate (BF₃·OEt₂) as a Lewis catalyst in tetrahydrofuran (THF) at 60°C.

- Outcome : The reaction proceeds via iminium ion formation, with the amino group at position 4 directing electrophilic substitution to position 2.

Yield : 55–65% after recrystallization.

Reductive Amination Pathway

Synthesis of 2-Hydroxybenzaldehyde (Salicylaldehyde)

Salicylaldehyde is prepared via the Reimer-Tiemann reaction of phenol with chloroform under alkaline conditions.

Condensation with Aniline

Salicylaldehyde reacts with aniline in ethanol under reflux to form a Schiff base (2-((phenylimino)methyl)phenol ).

Reduction to Anilinomethyl Group

The Schiff base is reduced using sodium borohydride (NaBH₄) or hydrogen gas over Pd/C to yield 2-(anilinomethyl)phenol .

Nitration and Reduction

- Nitration : Directed by the hydroxyl group, nitration occurs at position 4, yielding 4-nitro-2-(anilinomethyl)phenol .

- Reduction : Catalytic hydrogenation converts the nitro group to an amino group.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Nitration-Mannich-Reduction | High regioselectivity; scalable | Requires handling corrosive nitrating agents | 70–80% |

| Direct Mannich | Fewer steps; avoids nitro intermediates | Lower yields due to competing reactions | 55–65% |

| Reductive Amination | Utilizes stable intermediates | Multiple purification steps required | 50–60% |

Critical Reaction Parameters

Catalytic Systems

Solvent Optimization

Temperature Control

- Mannich reactions require 60–80°C to avoid polymerization of formaldehyde.

- Reductions at 25–50°C prevent over-reduction or side reactions.

Structural Characterization

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 6.5–7.5 ppm. The anilinomethyl CH₂ group resonates as a singlet at δ 4.1–4.3 ppm.

- IR Spectroscopy : N–H stretches at 3300–3500 cm⁻¹; C–O (phenolic) at 1250 cm⁻¹.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(anilinomethyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino and phenol groups.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Reduced derivatives with modified amino and phenol groups.

Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

4-Amino-2-(anilinomethyl)phenol has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of azo dyes and dithiocarbamates.

Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-(anilinomethyl)phenol involves its interaction with various molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs of 4-Amino-2-(anilinomethyl)phenol and their functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications/Reactivity | References |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₄N₂O | 214.27 | -NH₂ (4-position), -CH₂-C₆H₅NH₂ (2) | Catalysis, fluorescence probes | |

| 4-Amino-2-phenylphenol | C₁₂H₁₁NO | 185.22 | -NH₂ (4), -C₆H₅ (2) | Intermediate in organic synthesis | |

| 4-Amino-2-(hydroxymethyl)phenol | C₇H₉NO₂ | 139.15 | -NH₂ (4), -CH₂OH (2) | Catalytic reduction intermediates | |

| 4-Amino-2-(benzo[d]thiazol-2-yl)phenol (ABAH) | C₁₃H₁₀N₂OS | 242.29 | -NH₂ (4), -C₇H₄NS (2) | ESIPT-based fluorescence probes | |

| 4-Amino-2-(phenylamino)-5-thiazolylmethanone | C₂₄H₂₈N₃O₂S | 422.57 | -NH₂ (4-thiazole), -C₆H₅NH (2), hindered phenol | α-Glucosidase/α-amylase inhibition |

Physicochemical Properties

While direct data for this compound are sparse, its analogs provide benchmarks:

- 4-Amino-2-phenylphenol: Melting point = 201°C; stability concerns under light/air exposure .

- 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol: Stable under ambient conditions but decomposes into NOₓ, CO, and CO₂ under combustion .

- 2-(Anilinomethyl)phenol: Synthesized via Schiff base reduction; sensitive to strong oxidizers .

Enzyme Inhibition:

- Thiazole Derivatives: 4-Amino-2-(phenylamino)-5-thiazolylmethanone: IC₅₀ = 117 µM (α-glucosidase) vs. acarbose (IC₅₀ = 48.3 µM) . {4-Amino-2-[(4-methylphenyl)amino]-5-thiazolyl}(3,5-di-t-butyl-4-hydroxyphenyl)methanone: IC₅₀ = 283 µM (α-amylase) vs. acarbose (IC₅₀ = 532 µM) .

Stability and Reactivity

- 4-Amino-2-phenylphenol: Degrades under light/air exposure; incompatible with strong oxidizers .

- This compound Derivatives: Likely sensitive to similar conditions due to the presence of -NH₂ and phenolic -OH groups .

Pharmacological Potential

- Antidiabetic Activity: Thiazole-phenol hybrids show promise as α-glucosidase/α-amylase inhibitors, outperforming acarbose in some cases .

- Antioxidant Properties: Hindered phenol moieties in thiazole derivatives enhance radical scavenging activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.